Cas no 577-71-9 (3,4-Dinitrophenol)

3,4-Dinitrophenol 化学的及び物理的性質
名前と識別子
-
- 3,4-Dinitrophenol
- 3,4-dinitophenol
- 3,4-Dinitrofenol
- 3,4-Dinitrofenol [Czech]
- 3,4-dinitro-phenol
- 3,4-DNP
- 3.4-Dinitro-1-hydroxy-benzol
- 6,5-Dinitrophenol
- EINECS 209-415-3
- Phenol,3,4-dinitro
- BCP25455
- 3,4-Dinitrophenol moistened with 20% water
- SCHEMBL213758
- Q20856197
- 4-06-00-01384 (Beilstein Handbook Reference)
- CHEBI:39358
- DNX
- CCRIS 3105
- AKOS015888235
- Phenol, 3,4-dinitro-
- UNII-I108F156M4
- FT-0632424
- A831591
- NS00033785
- BRN 1969398
- CHEMBL3347427
- 3,4-Dinitrophenol, wetted
- DTXSID80206407
- 577-71-9
- 3,4-Dinitrophenol, moistened with water, >=97.0% (HPLC)
- PHENOL, .DELTA.-DINITRO-
- I108F156M4
- DTXCID40128898
- DB-021953
- 3,4-Dinitrophenol(wetted with water >15%)
- PHENOL, DELTA-DINITRO-
-
- MDL: MFCD00143065
- インチ: InChI=1S/C6H4N2O5/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3,9H
- InChIKey: AKLOLDQYWQAREW-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=C(C=C1O)[N+](=O)[O-])[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 184.01200
- どういたいしつりょう: 184.012021
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 220
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 3
- トポロジー分子極性表面積: 112
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 密度みつど: 1.6720
- ゆうかいてん: 130-135 °C
- ふってん: 318.03°C (rough estimate)
- フラッシュポイント: 194.1°C
- 屈折率: 1.4738 (estimate)
- ようかいど: dioxane: soluble1g/10 mL
- PSA: 111.87000
- LogP: 2.25500
- 酸性度係数(pKa): 5.35, 5.42(at 25℃)
- 酸塩基指示剤の変色ph値範囲: Colorless (4.3) to yellow (6.3)
3,4-Dinitrophenol セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H301-H311-H331-H373-H411
- 警告文: P261-P273-P280-P301+P310-P311
- 危険物輸送番号:UN 1320
- WGKドイツ:3
- 危険カテゴリコード: 23/24/25-33-51/53
- セキュリティの説明: 28-37-45-61
- RTECS番号:SL3000000
-
危険物標識:
- 包装グループ:I
- 危険レベル:4.1
- セキュリティ用語:4.1
- リスク用語:R23/24/25; R33; R51/53
- 危険レベル:4.1
3,4-Dinitrophenol 税関データ
- 税関コード:2908999090
- 税関データ:
中国税関コード:
2908999090概要:
290899090他のフェノール類及びフェノールアルコールのハロゲン化誘導体(そのスルホン化/ニトロソ又はニトロソ誘導体を含む)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
290899090フェノールまたはフェノールアルコールのハロゲン化、スルホン化、硝化または亜硝化誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%
3,4-Dinitrophenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D480753-250mg |
3,4-Dinitrophenol |
577-71-9 | 250mg |
$121.00 | 2023-05-18 | ||
TRC | D480753-1g |
3,4-Dinitrophenol |
577-71-9 | 1g |
$ 260.00 | 2022-06-05 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 42195-1G |
3,4-Dinitrophenol |
577-71-9 | 97.0% | 1g |
¥1392.82 | 2023-12-06 | |
SHENG KE LU SI SHENG WU JI SHU | sc-232029-1 g |
3,4-Dinitrophenol, wetted, |
577-71-9 | 1g |
¥572.00 | 2023-07-11 | ||
TRC | D480753-100mg |
3,4-Dinitrophenol |
577-71-9 | 100mg |
$75.00 | 2023-05-18 | ||
TRC | D480753-2.5g |
3,4-Dinitrophenol |
577-71-9 | 2.5g |
$620.00 | 2023-05-18 | ||
TRC | D480753-500mg |
3,4-Dinitrophenol |
577-71-9 | 500mg |
$178.00 | 2023-05-18 | ||
TRC | D480753-1000mg |
3,4-Dinitrophenol |
577-71-9 | 1g |
$316.00 | 2023-05-18 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 42195-5G |
3,4-Dinitrophenol |
577-71-9 | 97.0% | 5g |
¥4873.11 | 2023-12-06 | |
SHENG KE LU SI SHENG WU JI SHU | sc-232029-1g |
3,4-Dinitrophenol, wetted, |
577-71-9 | 1g |
¥572.00 | 2023-09-05 |
3,4-Dinitrophenol 関連文献
-
1. The rearrangement of aromatic nitro compounds. Part 2. The rearrangement of substituted nitrophenols in trifluoromethanesulphonic acidJohn V. Bullen,John H. Ridd J. Chem. Soc. Perkin Trans. 2 1990 1675
-
2. Protonation of 1,8-bis(dimethylamino)naphthalene by various acids in acetonitrileBogumi? Brzeziński,Eugeniusz Grech,Zbigniew Malarski,Lucjan Sobczyk J. Chem. Soc. Perkin Trans. 2 1991 857
-
Maria Angeles Camacho-Ruiz,Marcelo Müller-Santos,Xitlalli D. Hernández-Mancillas,Vicente Paul Armenta-Perez,Edgar Zamora-Gonzalez,Jorge A. Rodríguez Anal. Methods 2020 12 4048
-
4. CCCIX.—The replacement of bromine in bromophenols by the nitro-group. Part I. 2 : 4 : 6-Tribromo-3-nitrophenol and -3-chlorophenol. Some cases of group migrationHerbert Henry Hodgson,Ernest Walter Smith J. Chem. Soc. 1931 2268
-
5. 3,4-Dinitrophenyl tetra-N-acetyl-β-chitotetraoside, a good chromophoric substrate for Hens' egg-white lysozymeF. W. Ballardie,B. Capon J. Chem. Soc. Chem. Commun. 1972 828b
-
Huayun Deng,Ye Fang Med. Chem. Commun. 2012 3 1270
-
Stéphane Morville,Anne Scheyer,Philippe Mirabel,Maurice Millet J. Environ. Monit. 2004 6 963
-
Anup Pandith,Ashwani Kumar,Hong Seok Kim RSC Adv. 2016 6 68627
-
9. The migration of aromatic nitro-groupsK. H. Pausacker,J. G. Scroggie J. Chem. Soc. 1955 1897
-
10. CVIII.—Influence of position on the solubility and volatility of the mono- and di-nitrophenolsNevil Vincent Sidgwick,Wilfrid Major Aldous J. Chem. Soc. Trans. 1921 119 1001
3,4-Dinitrophenolに関する追加情報
3,4-Dinitrophenol: A Comprehensive Overview
3,4-Dinitrophenol, commonly abbreviated as DNPh and identified by the CAS number 577-71-9, is a chemical compound that has garnered significant attention in various scientific and industrial domains. This compound is characterized by its molecular structure, which consists of a phenol ring with two nitro groups attached at the 3 and 4 positions. The presence of these nitro groups imparts unique chemical properties to the molecule, making it a subject of interest in fields such as organic chemistry, materials science, and pharmacology.
Recent advancements in computational chemistry have allowed researchers to delve deeper into the electronic structure of 3,4-Dinitrophenol. Studies utilizing density functional theory (DFT) have revealed that the nitro groups significantly influence the compound's reactivity and stability. These findings have been instrumental in understanding the compound's behavior in different chemical environments, paving the way for novel applications in catalysis and drug design.
The synthesis of 3,4-Dinitrophenol has been a focal point of research due to its potential as an intermediate in the production of various aromatic compounds. Traditional methods involve nitration reactions on phenol derivatives, but recent innovations have introduced more efficient and environmentally friendly synthesis pathways. For instance, the use of microwave-assisted synthesis has been shown to significantly reduce reaction times while maintaining high yields.
In terms of physical properties, 3,4-Dinitrophenol exhibits a melting point of approximately 160°C and is sparingly soluble in water. Its solubility increases in polar solvents such as ethanol and acetone, which is advantageous for its use in certain industrial processes. Recent studies have also explored the compound's thermal stability under varying conditions, which is critical for its application in high-temperature environments.
The application of 3,4-Dinitrophenol extends beyond traditional chemical synthesis. It has been utilized as a precursor in the production of dyes and pigments due to its ability to form vibrant colorants. Moreover, its role as an intermediate in pharmaceutical synthesis has been explored, with recent research highlighting its potential in developing anti-inflammatory agents.
In conclusion, 3,4-Dinitrophenol, with its CAS number 577-71-9, remains a pivotal compound in various scientific disciplines. Its unique chemical properties and versatile applications continue to drive innovative research across multiple domains. As advancements in computational chemistry and synthetic methodologies unfold, the potential for new discoveries surrounding this compound is immense.
577-71-9 (3,4-Dinitrophenol) 関連製品
- 16292-90-3(3-amino-4-nitro-phenol)
- 77400-30-7(4,5-Dinitrocatechol)
- 16133-49-6(5-Methoxy-2-nitrobenzenamine)
- 603-85-0(2-Amino-3-nitrophenol)
- 610-81-1(4-Amino-3-nitrophenol)
- 2098079-54-8(2-Azido-1-(4-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one)
- 2757874-50-1(1-ethyl-1H-pyrazol-4-yl 4-methylbenzene-1-sulfonate)
- 1421607-32-0(2-(3,5-dimethylphenoxy)-1-[(3R)-3-methylpiperazin-1-yl]ethan-1-one)
- 527751-30-0(2H-1-Benzopyran-2-one,4-ethoxy-6-fluoro-(9CI))
- 1805475-32-4(Methyl 4-(bromomethyl)-3-cyano-5-(difluoromethyl)pyridine-2-carboxylate)




